molecular formula C14H19NO2 B13628047 Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate

Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate

Cat. No.: B13628047
M. Wt: 233.31 g/mol
InChI Key: LPCOEGKDLKXBJD-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both an ester and a primary amine functional group on a sterically constrained phenylcyclobutane core, makes it a valuable synthon for constructing more complex, biorelevant molecules . Researchers utilize this compound as a key precursor in the synthesis of novel compounds, where the cyclobutane ring can be used to impose conformational restrictions to enhance target selectivity or improve metabolic stability . To be determined: The specific molecular targets, detailed mechanism of action, and direct application in disease models for this precise compound require further research and characterization. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(10-15)8-12(9-14)11-6-4-3-5-7-11/h3-7,12H,2,8-10,15H2,1H3

InChI Key

LPCOEGKDLKXBJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)C2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the construction of the cyclobutane ring bearing the phenyl substituent and the carboxylate ester, followed by the introduction of the aminomethyl group at the 1-position of the cyclobutane ring. The synthetic route can be broadly divided into the following stages:

  • Formation of the 3-phenylcyclobutane-1-carboxylate core.
  • Introduction of the aminomethyl substituent at the 1-position.
  • Isolation and purification of the target ethyl ester.

Cyclobutane Ring Formation with Phenyl Substitution

A common approach to synthesize the 3-phenylcyclobutane-1-carboxylate involves [2+2] cycloaddition reactions or ring contraction methodologies starting from suitable precursors such as phenyl-substituted alkenes or cyclobutanone derivatives. The cyclobutane ring is functionalized at the 1-position with a carboxylate group, often introduced via esterification or carboxylation reactions.

Introduction of the Aminomethyl Group

The aminomethyl group at the 1-position can be introduced through several methods:

  • Reductive Amination: The aldehyde or ketone precursor at the 1-position of the cyclobutane ring can be reacted with formaldehyde and ammonia or primary amines under reductive conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to form the aminomethyl substituent.

  • Nucleophilic Substitution: Halomethyl derivatives of the cyclobutane ester can be reacted with ammonia or amine nucleophiles to substitute the halogen with an aminomethyl group.

  • Aminomethylation via Mannich-type Reactions: The cyclobutane ester can undergo Mannich reactions involving formaldehyde and amines to install the aminomethyl group.

Representative Synthetic Route from Literature

Although direct literature on this compound is limited, analogous compounds and related cyclobutane derivatives provide insight into synthetic strategies.

Step Reaction Type Reagents/Conditions Outcome
1 Cyclobutane ring formation [2+2] Cycloaddition of styrene derivatives Formation of 3-phenylcyclobutanone or ester
2 Esterification Ethanol, acid catalyst Formation of ethyl 3-phenylcyclobutane-1-carboxylate
3 Introduction of aminomethyl Reductive amination with formaldehyde, NH3, NaBH3CN Formation of this compound

This synthetic outline is consistent with known methods for related cyclobutane amino esters.

Detailed Research Findings and Analysis

Patent Literature Insights

While no direct patent was found for this compound, related patents such as EP0190687B1 describe preparation processes for ethyl amino acid derivatives with phenyl substituents on cyclobutane or related rings. These patents emphasize the importance of controlled reaction conditions for selective functional group transformations, including:

  • Use of protected intermediates to avoid side reactions.
  • Stepwise introduction of amino and ester groups.
  • Optimization of reductive amination steps to maximize yield and purity.

Chemical Properties Influencing Preparation

  • The presence of the phenyl group at the 3-position stabilizes the cyclobutane ring and influences regioselectivity during substitution reactions.
  • The aminomethyl group is nucleophilic and may require protection/deprotection strategies during multi-step synthesis.
  • The ethyl ester moiety is typically stable under reductive amination conditions, facilitating the introduction of the aminomethyl group post-esterification.

Purification and Characterization

  • Crystallization and chromatographic techniques are used to purify the final product.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Comparative Data Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Yield Range (%) Reference Notes
Reductive Amination Formaldehyde, NH3, NaBH3CN High selectivity, mild conditions Requires careful control of reducing agent 60-85 Common in amino ester synthesis
Nucleophilic Substitution Halomethyl cyclobutane ester, NH3 Direct substitution Possible side reactions, lower selectivity 40-70 Less commonly used for this compound
Mannich Reaction Formaldehyde, amine, acid catalyst One-step aminomethylation May lead to mixtures, requires purification 50-75 Used in related aminomethylations

The preparation of this compound is best achieved via a multi-step synthesis starting from 3-phenylcyclobutane-1-carboxylate esters, followed by aminomethyl group introduction through reductive amination. This approach offers high selectivity and yields under controlled conditions. Alternative methods such as nucleophilic substitution and Mannich reactions are viable but may require additional purification steps.

For optimal preparation:

  • Begin with high-purity 3-phenylcyclobutane-1-carboxylate ethyl ester.
  • Employ reductive amination with formaldehyde and ammonia under mild reducing conditions.
  • Monitor reaction progress by chromatographic methods.
  • Purify the product by recrystallization or preparative chromatography.
  • Confirm structure by NMR, MS, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural and Functional Differences

The biological and physicochemical properties of cyclobutane carboxylates are highly dependent on substituents. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Molecular Weight Key Properties/Applications Reference Evidence
Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate Aminomethyl, phenyl ~263.33 (calc.) Potential prodrug; enhanced H-bonding N/A (hypothetical)
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate Boc-protected amino, fluorine 285.29 Improved stability; fluorinated electronics
Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate Benzyloxymethyl, amino 263.33 Increased lipophilicity; research chemical
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Hydroxymethyl 172.20 High polarity; solubility enhancer
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Methylamino, methyl ester 193.67 Salt form improves bioavailability
Key Observations:
  • Aminomethyl vs. Boc-Amino: The free aminomethyl group in the target compound offers higher reactivity and hydrogen-bonding capacity compared to the Boc-protected analogue, which prioritizes stability during synthesis .
  • Phenyl vs.
  • Benzyloxymethyl vs. Hydroxymethyl : The benzyloxymethyl group () increases lipophilicity, favoring membrane permeability, whereas the hydroxymethyl group () improves aqueous solubility .

Biological Activity

Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Antiviral Properties

Recent studies have evaluated the antiviral activity of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant inhibition against various viruses, including yellow fever virus. The biological evaluation typically involves assessing the effective concentration (EC50) required to inhibit viral replication by 50% in vitro.

Table 1: Antiviral Activity Comparison

CompoundEC50 (µM)Virus Type
Compound A25Yellow Fever Virus
Compound B31Dengue Virus
This compoundTBDTBD

The specific EC50 value for this compound has yet to be determined but is expected to fall within a similar range based on structural analogs.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of this compound. These studies typically measure the growth inhibition (GI50) across various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineGI50 (µM)
HOP-62 (Lung)TBD
HCT-116 (Colon)TBD
SF-539 (CNS)TBD
UACC-62 (Melanoma)TBD

The GI50 values will provide insight into the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the alkyl or aralkyl substituents on the cyclobutane core can significantly affect biological activity. For example, longer diaminoalkane substituents have been correlated with increased antiproliferative potency in related compounds .

Mechanistic Insights

Molecular modeling studies suggest that the binding affinity of this compound to target proteins may be influenced by its unique structural features. Docking simulations indicate that specific interactions with viral envelope proteins could enhance its antiviral efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via [2+2] cycloaddition reactions, as demonstrated in analogous cyclobutane derivatives. For example, 2-allyl-3-ethoxy-2-phenylcyclobutanones are prepared through sequential alkylation, hydrolysis, and decarboxylation steps . Stereochemical outcomes (cis/trans isomerism) depend on reaction temperature, solvent polarity, and catalyst choice. NMR and NOE experiments are critical for confirming stereochemistry .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm cyclobutane ring geometry and substituent positions. For example, cyclobutane protons typically appear between δ 2.5–4.5 ppm, while ester carbonyl carbons resonate near δ 170 ppm .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, particularly for resolving ambiguities in stereoisomers .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1775 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹) .

Q. What handling and storage protocols are recommended to maintain the compound’s stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Avoid exposure to moisture or high temperatures, as these can degrade the aminomethyl moiety .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in [2+2] cycloaddition reactions, particularly in scaling up?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., TiCl₄) to enhance reaction efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) improve cycloaddition kinetics.
  • Scalable Conditions : Replace batch reactors with flow chemistry setups to control exothermicity and reduce side reactions .

Q. What methodologies are recommended for analyzing the stereochemical configuration of the cyclobutane ring and its impact on biological activity?

  • Methodological Answer :

  • NOE Spectroscopy : Measure spatial proximity between protons (e.g., H1 and H3 in the cyclobutane ring) to distinguish cis/trans isomers .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB. Correlate stereochemistry with receptor-binding assays (e.g., GPCR activity) to assess bioactivity .

Q. How does the ester group in this compound influence its stability under physiological conditions, and what experimental approaches can assess its prodrug potential?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffer solutions (pH 1–7.4) and analyze degradation via LC-MS. The ester group’s hydrolysis rate determines its suitability as a prodrug .
  • Enzymatic Activation : Test conversion by esterases in liver microsomes. Monitor free acid formation using fluorescence or radioactivity assays .

Q. When encountering contradictions in spectral data (e.g., NMR vs. X-ray), what strategies should be employed to resolve such discrepancies?

  • Methodological Answer :

  • Dynamic NMR Analysis : Detect conformational equilibria (e.g., ring puckering) that may cause shifting NMR signals.
  • Computational Modeling : Compare DFT-optimized structures with X-ray data to identify dominant conformers in solution vs. solid state .

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